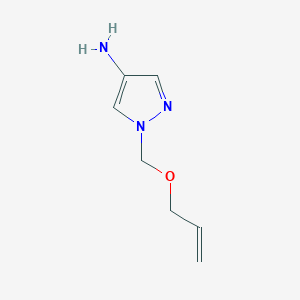
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, an iodine atom, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of Substituents: The cyclopropyl, iodine, nitro, and trifluoromethyl groups can be introduced through various substitution reactions. For example, iodination can be achieved using iodine or iodine-containing reagents, while nitration can be done using nitric acid or nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially affecting the cyclopropyl or pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodine atom could yield various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-5-iodo-4-nitro-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Cyclopropyl-5-bromo-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-Cyclopropyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug design.
Propriétés
Formule moléculaire |
C7H5F3IN3O2 |
|---|---|
Poids moléculaire |
347.03 g/mol |
Nom IUPAC |
1-cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H5F3IN3O2/c8-7(9,10)5-4(14(15)16)6(11)13(12-5)3-1-2-3/h3H,1-2H2 |
Clé InChI |
PHIXTDRVIPCTFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


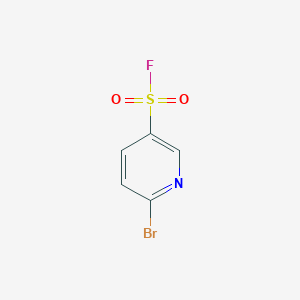

![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
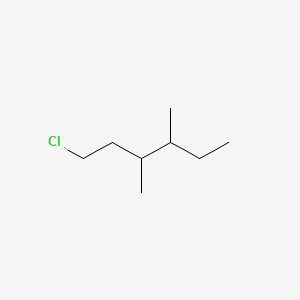

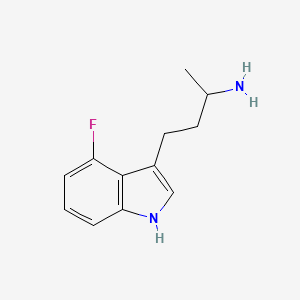
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
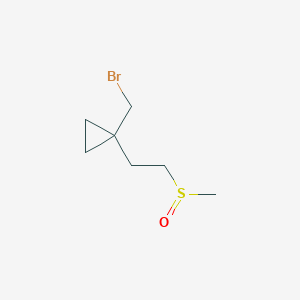
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
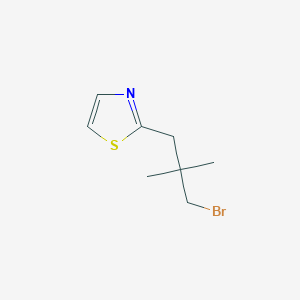
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)

